4-(Trifluoromethylthio)pyridine

描述

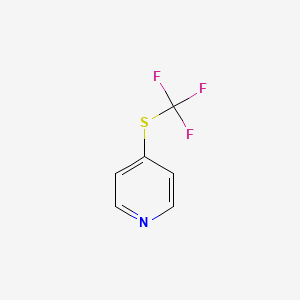

Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c7-6(8,9)11-5-1-3-10-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCAKBMMWQLYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478038 | |

| Record name | Pyridine, 4-[(trifluoromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651059-83-5 | |

| Record name | Pyridine, 4-[(trifluoromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-(Trifluoromethylthio)pyridine, a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethylthio (-SCF₃) group into pyridine scaffolds can significantly enhance the pharmacological properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for key reactions. Furthermore, it explores the relevance of this scaffold in drug discovery, illustrated through a signaling pathway diagram.

Synthetic Strategies for this compound

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the introduction of the trifluoromethylthio group onto a pre-functionalized pyridine ring. Key methods include decarboxylative trifluoromethylthiolation and the reaction of 4-substituted pyridines with various trifluoromethylthiolating reagents.

Decarboxylative Trifluoromethylthiolation

A direct method for the synthesis of a this compound derivative involves the decarboxylative trifluoromethylthiolation of a pyridylacetate precursor. This reaction offers a straightforward approach to installing the -SCF₃ group at the 4-position.

Trifluoromethylthiolation of 4-Halopyridines

A common and versatile strategy involves the substitution of a halogen atom at the 4-position of the pyridine ring with a trifluoromethylthio group. This can be accomplished using various metal-mediated reactions.

-

Copper-Mediated Trifluoromethylthiolation: 4-Iodopyridine can be converted to this compound using copper(I) trifluoromethanethiolate (CuSCF₃). This method is effective for the trifluoromethylthiolation of aryl and heteroaryl halides.[3]

-

Silver-Mediated Trifluoromethylthiolation: 4-Chloropyridine can serve as a substrate for trifluoromethylthiolation using silver(I) trifluoromethanethiolate (AgSCF₃).[4]

From Pyridine-4-thiol

Pyridine-4-thiol can be a suitable starting material for the synthesis of this compound. The reaction with a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I), can introduce the CF₃ group onto the sulfur atom.[5]

Quantitative Data on Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to this compound and its derivatives, allowing for a comparative analysis of their efficiencies.

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 4-pyridylacetate | 1. LiOH·H₂O2. N-(trifluoromethylthio)benzenesulfonimide, MS 4 Å | MeOH/H₂O, then THF | Room Temp. | 8 | 29 | |

| 4-Iodopyridine | (Trifluoromethyl)trimethylsilane, CuI, KF | NMP/DMF | Not specified | Not specified | Moderate | [3] |

| 4-Chloropyridine | AgSCF₃ | Not specified | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Decarboxylative Trifluoromethylthiolation of Methyl 4-pyridylacetate

Step 1: Saponification To a solution of methyl 4-pyridylacetate (1 equivalent) in a mixture of methanol and water, lithium hydroxide monohydrate (1.1 equivalents) is added. The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography. The solvents are then removed under reduced pressure.

Step 2: Decarboxylative Trifluoromethylthiolation The residue from Step 1 is suspended in anhydrous tetrahydrofuran (THF). To this suspension, molecular sieves (4 Å) and N-(trifluoromethylthio)benzenesulfonimide (1.1 equivalents) are added. The mixture is stirred at room temperature for 8 hours. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding 4-(trifluoromethylthiomethyl)pyridine.

Protocol 2: Copper-Mediated Trifluoromethylthiolation of 4-Iodopyridine (General Procedure) [3]

In a reaction vessel, 4-iodopyridine (1 equivalent), (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent, 1.5 equivalents), copper(I) iodide (1.5 equivalents), and potassium fluoride (2 equivalents) are combined. Anhydrous N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) is added as the solvent. The reaction mixture is heated and stirred under an inert atmosphere. The progress of the reaction is monitored by gas chromatography or thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Visualization of Synthetic Pathways and Biological Relevance

The following diagrams illustrate the key synthetic routes to this compound and a potential signaling pathway where such compounds may exert a biological effect, given the known activity of pyridine derivatives as kinase inhibitors.[6][7][8][9][10][11][12]

Caption: Synthetic routes to this compound.

Caption: Hypothetical kinase inhibition by a 4-(SCF3)-pyridine derivative.

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The methods outlined in this guide, including decarboxylative trifluoromethylthiolation and substitution reactions on 4-halopyridines, provide versatile and efficient routes to this important scaffold. The choice of synthetic strategy will depend on the availability of starting materials, desired scale, and specific functional group tolerance. The potential for derivatives of this compound to act as kinase inhibitors highlights the significance of this molecule in the design of targeted therapies. Further research into the biological activities and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethylthio)pyridine

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with a trifluoromethylthio (-SCF₃) group. This functional group is of significant interest in medicinal chemistry and drug development. The trifluoromethylthio group is known for its high lipophilicity and strong electron-withdrawing nature, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. While its direct analogue, 4-(trifluoromethyl)pyridine, is well-documented, this compound represents a more specialized scaffold for chemical synthesis and drug design. This guide outlines its core physicochemical properties, details relevant experimental protocols for their determination, and provides a plausible synthetic route.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes key identifiers and includes predicted values or data from closely related analogs to provide a reasonable estimation of its properties.

| Property | Value / Predicted Value | Source / Method |

| Molecular Formula | C₆H₄F₃NS | - |

| Molecular Weight | 179.16 g/mol | - |

| CAS Number | Not readily available | - |

| Boiling Point | Predicted: ~160-180 °C | Estimation based on related structures like 2-chloro-4-(trifluoromethyl)pyridine (146-147 °C)[1] |

| Density | Predicted: ~1.4 - 1.5 g/mL | Estimation based on related structures like 2-chloro-4-(trifluoromethyl)pyridine (1.411 g/mL)[1] |

| pKa (of Pyridinium Ion) | Predicted: ~2.0 - 3.0 | The -SCF₃ group is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |

| logP (Octanol/Water) | Predicted: ~2.5 - 3.5 | The -SCF₃ group is highly lipophilic (Hansch π constant = +1.44). |

| Appearance | Expected to be a colorless to pale yellow liquid or solid. | General observation for similar aromatic sulfur compounds. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and poorly soluble in water. | Based on predicted high lipophilicity. |

Synthesis and Reactivity

A common method for the synthesis of aryl trifluoromethyl sulfides involves the trifluoromethylthiolation of an aryl halide or a related precursor. A plausible synthetic workflow for preparing this compound is outlined below.

General Synthesis Workflow

The synthesis can be envisioned starting from a readily available 4-substituted pyridine, such as 4-iodopyridine or 4-mercaptopyridine. A copper- or nickel-catalyzed cross-coupling reaction is a standard method for forming the C-S bond.

Caption: Plausible synthesis of this compound.

The reactivity of this compound is dictated by the electron-deficient pyridine ring and the trifluoromethylthio group. The pyridine nitrogen is weakly basic and can be protonated or alkylated. The -SCF₃ group is generally stable but can be oxidized to the corresponding sulfoxide (-SOCF₃) or sulfone (-SO₂CF₃) using appropriate oxidizing agents like m-CPBA or hydrogen peroxide in trifluoroacetic acid.[2][3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not published. However, standard methodologies for determining key physicochemical properties can be readily applied.

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid (the pyridinium ion) can be determined by monitoring the pH of a solution of the compound as a titrant is added.

-

Preparation: A dilute solution of this compound (e.g., 1-10 mM) is prepared in a co-solvent system (e.g., water/methanol) to ensure solubility. The ionic strength is kept constant with a background electrolyte like KCl.

-

Titration: The solution is acidified to a low pH (e.g., pH < 2) with a standardized strong acid (e.g., HCl). It is then titrated with standardized strong base (e.g., NaOH), adding small aliquots of the titrant.

-

Measurement: The pH of the solution is measured with a calibrated pH electrode after each addition of titrant, once the reading has stabilized.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the pyridinium ions have been neutralized.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by the "shake-flask" method, which is considered the gold standard.[4][5][6]

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[4]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two saturated phases are then combined in a flask at a defined volume ratio.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is accurately measured, typically by UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for logP determination by the shake-flask method.

Applications in Drug Discovery and Research

The trifluoromethylthio group is considered a "super-lipophilic" functional group and a bioisostere for other groups like halogens. Its incorporation into a pyridine scaffold makes this compound a valuable building block for several reasons:

-

Increased Lipophilicity: The high lipophilicity of the -SCF₃ group can enhance a drug candidate's ability to cross cellular membranes, potentially improving bioavailability.

-

Metabolic Stability: The C-S and C-F bonds are strong, making the trifluoromethylthio group resistant to metabolic degradation, which can increase the half-life of a drug.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, which can be critical for tuning interactions with protein binding sites and avoiding off-target effects.

-

Chemical Handle: The pyridine ring itself offers multiple points for further functionalization, allowing for the construction of complex molecular architectures.

This compound is therefore a promising starting point for the synthesis of novel kinase inhibitors, ion channel modulators, and other therapeutic agents where fine-tuning of lipophilicity and metabolic stability is crucial.

References

- 1. 4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(Trifluoromethyl)pyridine [oakwoodchemical.com]

- 3. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Reactivity and Stability of 4-(Trifluoromethylthio)pyridine

Disclaimer: Publicly available scientific data specifically detailing the reactivity and stability of 4-(Trifluoromethylthio)pyridine is limited. This guide has been constructed by leveraging information on closely related analogs, particularly polyfluorinated pyridyl thioethers and general principles governing aryl trifluoromethyl thioethers. The information herein should therefore be considered as a well-informed projection of the target molecule's chemical behavior.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The incorporation of the trifluoromethylthio (-SCF3) group onto a pyridine scaffold is anticipated to significantly influence the molecule's physicochemical and biological properties. The -SCF3 group is known for its high lipophilicity and strong electron-withdrawing nature, which can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides a detailed overview of the expected reactivity and stability of this compound, based on available data for analogous structures.

Physicochemical Properties

| Property | Value (for 4-(Trifluoromethylthio)phenol) | Reference |

| Molecular Formula | C7H5F3OS | |

| Molecular Weight | 194.17 g/mol | |

| Appearance | Solid | |

| Boiling Point | 77-78 °C at 7 mmHg | |

| Melting Point | 57-60 °C |

Synthesis of this compound

While a specific, validated protocol for the synthesis of this compound is not available in the searched literature, general methods for the synthesis of aryl trifluoromethyl thioethers can be adapted. A plausible synthetic strategy would involve the trifluoromethylthiolation of a suitable pyridine precursor.

One common approach involves the reaction of an aryl halide with a trifluoromethylthiolating agent. For instance, 4-iodopyridine could be reacted with a source of the "SCF3" group. Another potential route is the reaction of 4-mercaptopyridine with a trifluoromethylating agent.

A general representation of a potential synthetic pathway is illustrated below:

Caption: Proposed synthesis of this compound.

Reactivity

The reactivity of this compound is expected to be dictated by the electronic properties of both the pyridine ring and the trifluoromethylthio substituent. The pyridine nitrogen is a site of basicity and can be protonated or alkylated. The trifluoromethylthio group is a strong electron-withdrawing group, which will deactivate the pyridine ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, and this character is further enhanced by the electron-withdrawing trifluoromethylthio group. This makes the ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions. In the case of the closely related 2,3,5,6-tetrafluoro-4-(perfluoroalkylthio)pyridines, nucleophilic substitution occurs readily, with displacement of the fluorine atoms at the 2- and 6-positions by various nucleophiles.

Caption: Generalized nucleophilic aromatic substitution on this compound.

Oxidation of the Sulfur Atom

The sulfur atom in the trifluoromethylthio group is generally less prone to oxidation compared to a simple thioether due to the electron-withdrawing effect of the trifluoromethyl group. However, under strong oxidizing conditions, it can be oxidized to the corresponding sulfoxide and sulfone. The oxidation of aryl trifluoromethyl sulfides to sulfoxides has been achieved using hydrogen peroxide in the presence of a fluorine-containing alcohol or trifluoroacetic acid.[1]

Caption: Potential oxidation states of the sulfur atom.

Stability

Aryl trifluoromethyl thioethers are generally considered to be stable compounds.[2] The C-S bond is robust, and the trifluoromethyl group enhances the stability of the molecule. The compound is expected to be stable under typical laboratory conditions. However, as with many pyridinic compounds, it may be sensitive to strong acids and high temperatures. The stability of trifluoromethylpyridine derivatives is highlighted by their use in agrochemicals, which requires persistence in various environmental conditions.[3]

Experimental Protocols (Analogous Compounds)

Due to the lack of specific experimental protocols for this compound, a representative procedure for a nucleophilic aromatic substitution on a related compound, 2,3,5,6-tetrafluoro-4-(trifluoromethylthio)pyridine, is provided below. This should serve as a useful starting point for designing experiments with the target molecule.

Reaction of 2,3,5,6-Tetrafluoro-4-(trifluoromethylthio)pyridine with a Nucleophile (General Procedure)

-

Materials:

-

2,3,5,6-Tetrafluoro-4-(trifluoromethylthio)pyridine

-

Nucleophile (e.g., sodium methoxide, ammonia, etc.)

-

Anhydrous solvent (e.g., DMF, THF, acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a solution of 2,3,5,6-tetrafluoro-4-(trifluoromethylthio)pyridine in the chosen anhydrous solvent under an inert atmosphere, the nucleophile is added portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, the reaction is quenched by the addition of water or a suitable aqueous solution.

-

The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography, recrystallization, or distillation to afford the desired substituted product.

-

Conclusion

This compound is a molecule with significant potential in the development of new pharmaceuticals and agrochemicals. While direct experimental data on its reactivity and stability are scarce, a comprehensive understanding of its likely chemical behavior can be extrapolated from closely related analogs. The strong electron-withdrawing nature of the trifluoromethylthio group is expected to render the pyridine ring susceptible to nucleophilic aromatic substitution at the 2- and 6-positions. The sulfur atom can likely be oxidized to the corresponding sulfoxide and sulfone under specific conditions. The compound is anticipated to exhibit good overall stability. The synthetic and reaction pathways outlined in this guide provide a solid foundation for researchers and scientists to begin exploring the chemistry of this promising molecule.

References

- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Trifluoromethylthio)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 4-(Trifluoromethylthio)pyridine

Due to the absence of direct experimental data for this compound, this section provides predicted spectroscopic characteristics based on analogous compounds containing the trifluoromethylthio (-SCF3) group and the pyridine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity & Coupling Constants |

| ¹H NMR | ||

| H-2, H-6 | 8.5 - 8.7 | Doublet (d), J ≈ 5 Hz |

| H-3, H-5 | 7.3 - 7.5 | Doublet (d), J ≈ 5 Hz |

| ¹³C NMR | ||

| C-2, C-6 | ~150 | Quartet (q), small J (C-F) |

| C-3, C-5 | ~120 | Quartet (q), small J (C-F) |

| C-4 | 130 - 140 | Quartet (q), J(C-F) ≈ 3-5 Hz |

| -SCF₃ | ~130 | Quartet (q), ¹J(C-F) ≈ 300-310 Hz |

| ¹⁹F NMR | ||

| -SCF₃ | -40 to -45 | Singlet (s) |

Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Predicted values are based on data from structurally related trifluoromethylthio-substituted aromatic compounds.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |

| 3050 - 3150 | C-H stretch (aromatic) | Medium |

| 1580 - 1610 | C=C and C=N ring stretching | Medium to Strong |

| 1450 - 1500 | C=C and C=N ring stretching | Medium to Strong |

| 1100 - 1200 | C-F stretching (asymmetric) | Strong |

| 1050 - 1100 | C-F stretching (symmetric) | Strong |

| 700 - 800 | C-S stretching | Medium |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 179 | Molecular Ion |

| [M - F]⁺ | 160 | Loss of a fluorine atom |

| [M - CF₃]⁺ | 110 | Loss of the trifluoromethyl radical |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (for a liquid sample):

-

Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

Instrumental Parameters (FT-IR):

-

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Introduction and Ionization (General):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds, or direct infusion for pure samples.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a molecular ion peak.

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-300).

Logical Flow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Note on Data for 4-(Trifluoromethyl)pyridine:

For clarity, the following section provides available spectroscopic data for the similarly named but structurally different compound, 4-(trifluoromethyl)pyridine . This compound lacks the sulfur atom present in the requested molecule.

Appendix: Spectroscopic Data for 4-(Trifluoromethyl)pyridine

Table 4: Experimental NMR Data for 4-(Trifluoromethyl)pyridine

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constants |

| ¹H NMR | ||

| H-2, H-6 | 8.72 | d, J = 5.1 Hz |

| H-3, H-5 | 7.50 | d, J = 5.1 Hz |

| ¹³C NMR | ||

| C-2, C-6 | 150.7 | q, J = 3.8 Hz |

| C-3, C-5 | 120.9 | q, J = 3.8 Hz |

| C-4 | 137.5 | q, J = 33.8 Hz |

| -CF₃ | 123.7 | q, J = 273.1 Hz |

| ¹⁹F NMR | ||

| -CF₃ | -65.1 | s |

Table 5: Experimental IR Absorption Bands for 4-(Trifluoromethyl)pyridine

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 | C-H stretch (aromatic) |

| 1610, 1570, 1420 | C=C and C=N ring stretching |

| 1330, 1170, 1130, 1070 | C-F stretching and CF₃ deformation |

| 830 | C-H out-of-plane bending |

Table 6: Experimental Mass Spectrometry Data for 4-(Trifluoromethyl)pyridine

| Ion | m/z |

| [M]⁺ | 147 |

| [M - F]⁺ | 128 |

| [M - CF₂]⁺ | 97 |

| [C₅H₄N]⁺ | 78 |

Quantum Chemical Blueprint of 4-(Trifluoromethylthio)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 4-(Trifluoromethylthio)pyridine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental and computational data for this compound in public literature, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to derive its key molecular and electronic characteristics. The guide details the theoretical framework, computational protocols, and expected quantitative data, including optimized molecular geometry, vibrational frequencies, and frontier molecular orbital analysis. The presented data serves as a foundational resource for further research, aiding in the prediction of reactivity, stability, and potential biological activity, thereby supporting rational drug design and development efforts.

Introduction

Pyridine derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of a trifluoromethylthio (-SCF3) group at the 4-position of the pyridine ring is expected to significantly modulate its electronic properties, lipophilicity, and metabolic stability, making this compound an attractive candidate for drug discovery programs. Quantum chemical calculations offer a powerful in-silico approach to elucidate the intrinsic properties of such novel molecules, providing insights that can guide synthetic efforts and biological evaluation.

This guide presents a detailed computational protocol for the characterization of this compound using state-of-the-art quantum chemical methods. The methodologies are drawn from established computational studies on analogous trifluoromethyl- and thio-substituted pyridine derivatives.[1][2][3]

Computational Methodology

The following section details the proposed experimental protocol for the quantum chemical calculations of this compound.

Software and Theoretical Level

All calculations are proposed to be performed using the Gaussian 09 or a similar quantum chemistry software package.[3] The Density Functional Theory (DFT) approach is selected for its balance of computational cost and accuracy in describing the electronic structure of organic molecules.[2][4] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven reliability in predicting molecular geometries and electronic properties of similar compounds.[1][2][3] A 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including polarization and diffuse functions, which are crucial for accurately modeling molecules with heteroatoms and electronegative groups.[1][3]

Geometry Optimization

The molecular structure of this compound will be optimized to its ground state geometry without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

To confirm that the optimized geometry represents a true energy minimum, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will validate the stationary point as a minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.[1][3]

Electronic Property Calculations

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), will be calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[5][6]

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on the proposed computational protocol.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-S | 1.78 | C2-C1-S | 123.5 |

| S-C(F3) | 1.85 | C6-C1-S | 116.0 |

| C1-C2 | 1.40 | C1-S-C(F3) | 100.5 |

| C2-C3 | 1.39 | S-C(F3)-F1 | 110.0 |

| C3-N | 1.34 | C3-N-C5 | 117.0 |

| C-F (avg) | 1.35 | C2-C3-N | 123.0 |

Table 2: Selected Vibrational Frequencies

| Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3050-3100 | Aromatic C-H stretching |

| ν(C=C), ν(C=N) | 1400-1600 | Pyridine ring stretching |

| ν(C-F) | 1100-1200 | C-F stretching in CF3 group |

| ν(C-S) | 650-750 | C-S stretching |

| δ(Ring) | 800-900 | Pyridine ring deformation |

Table 3: Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Visualizations

The following diagrams illustrate the computational workflow and the molecular orbital surfaces of this compound.

Caption: Computational workflow for quantum chemical calculations.

Caption: Frontier Molecular Orbital energy diagram.

Discussion

The predicted geometrical parameters for this compound are consistent with those of related pyridine and thiomethyl derivatives. The bond lengths and angles reflect a stable molecular structure. The calculated vibrational frequencies provide a theoretical spectrum that can be used to identify the compound experimentally.

The electronic properties reveal a significant HOMO-LUMO gap, suggesting that this compound is a chemically stable molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. These parameters are crucial for understanding the molecule's reactivity in chemical and biological systems. For instance, a lower LUMO energy often correlates with increased susceptibility to nucleophilic attack, a key consideration in drug-receptor interactions.[7]

Conclusion

This technical guide has outlined a comprehensive computational approach for the quantum chemical characterization of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate reliable data on its molecular geometry, vibrational spectra, and electronic properties. The presented theoretical data and methodologies provide a valuable resource for researchers in medicinal chemistry and materials science, facilitating further investigation and application of this promising molecule. The insights gained from these calculations can accelerate the drug discovery process by enabling a more rational, data-driven approach to molecular design and optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. journaleras.com [journaleras.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

Structural Analysis of 4-(Trifluoromethylthio)pyridine: A Review of Available Data

Physicochemical Properties

Basic physicochemical data for a compound are foundational to its structural analysis. For 4-(Trifluoromethylthio)pyridine, this information is not available. However, for the related compound, 4-(Trifluoromethyl)pyridine , the following properties are reported:

| Property | Value | Reference |

| CAS Number | 3796-24-5 | |

| Molecular Formula | C₆H₄F₃N | |

| Molecular Weight | 147.10 g/mol | |

| Boiling Point | 110 °C (lit.) | |

| Density | 1.27 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.417 (lit.) |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. Conceptually, its synthesis could be approached through several methods, such as the trifluoromethylthiolation of 4-halopyridine or pyridine-4-thiol.

Below is a generalized workflow for a potential synthesis and subsequent structural analysis.

Caption: Generalized workflow for the synthesis and structural analysis of a target compound.

General Experimental Protocol (Hypothetical)

Synthesis of this compound (Illustrative): A reaction vessel would be charged with a suitable solvent, a pyridine precursor such as 4-iodopyridine, and a trifluoromethylthiolating agent (e.g., silver(I) trifluoromethanethiolate or a Ruppert-Prakash-type reagent). The reaction would proceed under specific temperature and atmospheric conditions. Upon completion, the mixture would be quenched, extracted with an organic solvent, dried, and concentrated. Purification would likely be achieved via flash column chromatography to yield the pure product.

Characterization Protocols:

-

NMR Spectroscopy: A sample would be dissolved in a deuterated solvent (e.g., CDCl₃) with an internal standard (e.g., TMS). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: The exact mass would be determined by high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Gas chromatography-mass spectrometry (GC-MS) would be used to assess purity and analyze fragmentation patterns.

-

Infrared (IR) Spectroscopy: A thin film of the sample would be analyzed using an FTIR spectrometer to identify characteristic vibrational frequencies of functional groups.

-

X-ray Crystallography: If a suitable single crystal can be grown (e.g., by slow evaporation), X-ray diffraction analysis would be performed to determine the precise three-dimensional structure, including bond lengths and angles.

Spectroscopic and Crystallographic Data

No specific spectroscopic or crystallographic data for This compound has been found in the searched literature. For a complete structural analysis, the following data would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

-

¹H NMR: Would show signals for the pyridine ring protons. The chemical shifts and coupling constants would confirm the 4-substitution pattern.

-

¹³C NMR: Would provide the number of unique carbon environments. The carbon attached to the -SCF₃ group would likely show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet peak would be expected for the -SCF₃ group, with a chemical shift characteristic of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation of the molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the exact mass of C₆H₄F₃NS would be expected.

-

Fragmentation Pattern: Characteristic fragments would likely include the loss of the -CF₃ group and fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

C-S Stretch: Vibrations associated with the carbon-sulfur bond.

-

C-F Stretch: Strong absorptions characteristic of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Bands typical for the pyridine ring.

X-ray Crystallography

A single-crystal X-ray structure would provide the most definitive structural information.

-

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

-

Conformation: The orientation of the trifluoromethylsulfanyl group relative to the pyridine ring.

-

Crystal Packing: Information on intermolecular interactions in the solid state.

Computational Analysis

No computational studies specifically on this compound were identified. A typical computational analysis workflow using Density Functional Theory (DFT) would involve the following steps to predict and understand the molecule's structural and electronic properties.

Caption: A typical workflow for the computational analysis of a molecule using DFT.

Conclusion

Despite a comprehensive search, a detailed technical guide on the structural analysis of This compound cannot be constructed at this time due to a lack of available published data. The scientific literature is largely focused on its analogue, 4-(Trifluoromethyl)pyridine. A full structural elucidation of this compound would require its synthesis and characterization using the standard analytical techniques outlined in this guide, including NMR, MS, and IR spectroscopy, and ideally, single-crystal X-ray diffraction.

Methodological & Application

4-(Trifluoromethylthio)pyridine as a trifluoromethylthiolating agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethylthio (-SCF3) group into organic molecules is a widely adopted strategy in medicinal and agrochemical research. This functional group can significantly enhance a compound's lipophilicity, metabolic stability, and electron-withdrawing properties, thereby improving its pharmacokinetic and pharmacodynamic profile. 4-(Trifluoromethylthio)pyridine, a member of the trifluoromethylthio-substituted heterocycle family, is a valuable building block for the synthesis of novel bioactive compounds. This document provides an overview of the synthesis of this compound and general protocols for the trifluoromethylthiolation of pyridine derivatives.

Synthesis of this compound

While this compound is not typically used as a trifluoromethylthiolating agent itself, its synthesis is of significant interest. A common and effective method for its preparation is the nucleophilic aromatic substitution (SNA) of a suitable 4-substituted pyridine with a trifluoromethanethiolate source.

A plausible synthetic route involves the reaction of 4-chloropyridine with a trifluoromethanethiolate salt, such as sodium trifluoromethanethiolate (NaSCF3). This reaction is often facilitated by a copper catalyst in what is known as an Ullmann-type condensation.[1]

General Synthetic Workflow for this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

Materials:

-

4-Chloropyridine hydrochloride

-

Sodium trifluoromethanethiolate (NaSCF3)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Sodium carbonate (Na2CO3)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a dry reaction vessel, add 4-chloropyridine hydrochloride and dissolve it in DMF.

-

Neutralize the hydrochloride salt by adding sodium carbonate and stir the mixture.

-

Add sodium trifluoromethanethiolate and copper(I) iodide to the reaction mixture.

-

Heat the mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocols for Trifluoromethylthiolation of Pyridine Derivatives

Several methods have been developed for the direct introduction of the -SCF3 group onto a pyridine ring. These methods are valuable for the late-stage functionalization of complex molecules.

C3-Selective Trifluoromethylthiolation of Pyridines

A method for the C3-selective C-H trifluoromethylthiolation of pyridines has been reported, which relies on the temporary dearomatization of the pyridine ring. The process involves a borane-catalyzed hydroboration to generate a nucleophilic dihydropyridine intermediate, which then reacts with an electrophilic trifluoromethylthiolating reagent.

Caption: Workflow for C3-selective trifluoromethylthiolation.

Decarboxylative Trifluoromethylthiolation of Pyridylacetates

This method allows for the introduction of a trifluoromethylthio group at a carbon center adjacent to the pyridine ring. It involves the decarboxylation of lithium pyridylacetates in the presence of an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)benzenesulfonimide.[2][3]

Table 1: Decarboxylative Trifluoromethylthiolation of Methyl Pyridylacetates [4]

| Entry | Substrate | Product | Yield (%) |

| 1 | Methyl 2-(pyridin-2-yl)propanoate | 2-(1-(Trifluoromethylthio)ethyl)pyridine | 75 |

| 2 | Methyl 2-phenyl-2-(pyridin-2-yl)acetate | 2-(Phenyl(trifluoromethylthio)methyl)pyridine | 80 |

| 3 | Methyl 2-(pyridin-4-yl)propanoate | 4-(1-(Trifluoromethylthio)ethyl)pyridine | 29 |

Experimental Protocol: One-Pot Decarboxylative Trifluoromethylthiolation

Materials:

-

Methyl pyridylacetate derivative

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

N-(Trifluoromethylthio)benzenesulfonimide

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a reaction flask, dissolve the methyl pyridylacetate in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature to achieve saponification of the ester.

-

After the saponification is complete (monitored by TLC), add N-(trifluoromethylthio)benzenesulfonimide to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the trifluoromethylthiolated product.

Applications in Drug Development and Agrochemicals

Trifluoromethylthio-substituted pyridines are key structural motifs in a variety of biologically active compounds. The -SCF3 group can modulate the physicochemical properties of a molecule, leading to improved efficacy and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. While specific applications of this compound as a starting material are not extensively documented in readily available literature, the broader class of trifluoromethylthio-pyridines has significant applications.

Table 2: Examples of Bioactive Molecules Containing Trifluoromethyl-Substituted Pyridine Moieties

| Compound Class | Application |

| Pyridine-based herbicides | Crop protection |

| Pyridine-based insecticides | Pest control |

| Antiviral agents | Medicinal chemistry |

| Anticancer agents | Medicinal chemistry |

The synthesis and functionalization of trifluoromethylthio-pyridines, including this compound, provide a valuable platform for the discovery of new pharmaceuticals and agrochemicals. The protocols outlined in this document offer a starting point for researchers to explore the synthesis and application of this important class of compounds.

References

The Pivotal Role of 4-(Trifluoromethylthio)pyridine in Modern Medicinal Chemistry: Applications and Protocols

For Immediate Release

[City, State] – [Date] – The unique physicochemical properties of organofluorine compounds have established them as indispensable building blocks in modern drug discovery. Among these, 4-(Trifluoromethylthio)pyridine has emerged as a critical scaffold in medicinal chemistry, offering enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity to novel therapeutic agents. This application note provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative biological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

The incorporation of a trifluoromethylthio (-SCF3) group onto a pyridine ring significantly alters the electronic and lipophilic properties of the parent molecule. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the lipophilicity of the sulfur atom, enhances the pharmacokinetic profile of drug candidates. These properties can lead to improved cell membrane permeability, reduced metabolic degradation, and stronger interactions with biological targets, making the this compound moiety a valuable component in the design of new drugs.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and neurological disorders. The unique properties of this scaffold have been leveraged to develop potent and selective inhibitors of key biological targets.

Kinase Inhibition in Oncology

The this compound moiety has been incorporated into small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The trifluoromethylthio group can enhance the binding affinity of inhibitors to the ATP-binding pocket of kinases, leading to potent inhibition of tumor growth.

Antimicrobial and Antiviral Activity

Researchers have explored this compound derivatives for their potential as antimicrobial and antiviral agents. The lipophilic nature of the trifluoromethylthio group can facilitate the penetration of bacterial cell walls, while the pyridine core can interact with essential microbial enzymes.

Quantitative Biological Data

The following table summarizes the biological activity of representative compounds containing the trifluoromethylpyridine scaffold with sulfur-containing moieties.

| Compound ID | Target/Organism | Biological Activity (EC50/MIC in µg/mL) | Reference |

| E9 | Xanthomonas oryzae pv. oryzae (Xoo) | 33% inhibition at 50 µg/mL | [1] |

| E13 | Xanthomonas oryzae pv. oryzae (Xoo) | 32% inhibition at 50 µg/mL | [1] |

| E15 | Xanthomonas oryzae pv. oryzae (Xoo) | 35% inhibition at 50 µg/mL | [1] |

| E16 | Xanthomonas oryzae pv. oryzae (Xoo) | 33% inhibition at 50 µg/mL | [1] |

| E20 | Xanthomonas oryzae pv. oryzae (Xoo) | 35% inhibition at 50 µg/mL | [1] |

| E24 | Xanthomonas oryzae pv. oryzae (Xoo) | 31% inhibition at 50 µg/mL | [1] |

| F10 | Xanthomonas oryzae pv. oryzae (Xoo) | 83 mg/L | [1] |

| Nucleoside Analogs (4-7) | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.3 - 4.9 µg/mL | [2] |

| Fluoroaryl Derivatives (8a,b) | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.8 - 5.5 µg/mL | [2] |

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to access this compound derivatives is outlined below. This protocol is based on the synthesis of related trifluoromethylpyridine amide derivatives containing sulfur moieties.[1]

Protocol:

-

Synthesis of 2-chloro-6-(trifluoromethyl)nicotinoyl chloride: A mixture of 2-chloro-6-(trifluoromethyl)nicotinic acid and thionyl chloride is refluxed for 2-4 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

-

Synthesis of N-substituted-2-chloro-6-(trifluoromethyl)nicotinamide: To a solution of the appropriate substituted amine and triethylamine in dichloromethane, the crude acid chloride from the previous step is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 10-12 hours. The product is isolated by standard workup procedures.

-

Synthesis of N-substituted-2-mercapto-6-(trifluoromethyl)nicotinamide: A mixture of the N-substituted-2-chloro-6-(trifluoromethyl)nicotinamide and sodium hydrosulfide in dimethylformamide is heated at 80-100 °C for 5-9 hours. The product is obtained after workup.

-

Synthesis of N-substituted-2-(alkylthio)-6-(trifluoromethyl)nicotinamide: To a solution of the N-substituted-2-mercapto-6-(trifluoromethyl)nicotinamide and potassium carbonate in acetone, the desired alkyl halide is added, and the mixture is stirred at room temperature for 6-8 hours. The final product is purified by column chromatography.

Signaling Pathway

Kinase Inhibition Signaling Pathway

The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) and how a this compound-based inhibitor can block its activity.

Conclusion

This compound and its derivatives represent a promising class of scaffolds for the development of novel therapeutics. Their unique electronic and physical properties contribute to improved pharmacokinetic and pharmacodynamic profiles. The synthetic protocols and biological data presented here provide a valuable resource for researchers in the field of drug discovery and development. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using 4-(Trifluoromethylthio)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-containing moieties into agrochemicals is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance. The trifluoromethylthio (-SCF3) group, in particular, imparts a unique combination of lipophilicity and electron-withdrawing properties, making it a valuable functional group in the design of modern pesticides. This document provides detailed application notes and protocols for the synthesis of agrochemicals utilizing key intermediates derived from 4-(trifluoromethylthio)pyridine. The primary focus is on the synthesis of Tiflupyrazin, a potent succinate dehydrogenase inhibitor (SDHI) fungicide, which serves as a key example of an agrochemical featuring the this compound core structure.

Key Intermediate: 4-(Trifluoromethylthio)picolinic Acid

The synthesis of agrochemicals such as Tiflupyrazin hinges on the preparation of crucial building blocks. One such pivotal intermediate is 4-(trifluoromethylthio)picolinic acid. While direct, one-step syntheses starting from this compound are not widely documented in readily available literature, multi-step sequences starting from more common pyridine derivatives are employed.

Synthesis of Tiflupyrazin: A Case Study

Tiflupyrazin is a commercial fungicide that effectively controls a range of plant pathogens by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.[1][2][3] Its synthesis showcases the practical application of this compound-based intermediates.

Reaction Scheme: Synthesis of Tiflupyrazin

References

Application Notes and Protocols: 4-(Trifluoromethylthio)pyridine in the Synthesis of Novel Materials

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine-containing functional groups into organic molecules has become a pivotal strategy in the design of advanced materials and pharmaceuticals. The trifluoromethylthio (-SCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character. When appended to a pyridine scaffold, the resulting 4-(trifluoromethylthio)pyridine moiety can be a valuable building block for novel materials with tailored electronic, optical, and thermal properties.

While direct, extensive literature on the application of this compound in materials science is emerging, its potential can be extrapolated from the well-established use of analogous trifluoromethyl-substituted pyridines in the synthesis of high-performance polymers and metal-organic frameworks (MOFs).[1][2] This document provides detailed application notes and representative protocols to guide researchers in exploring the use of this compound and its derivatives in the synthesis of novel materials.

Section 1: Application in High-Performance Polyimides

The introduction of fluorinated groups into polyimide backbones is a well-established strategy to enhance their properties, including solubility, optical transparency, and dielectric performance. The trifluoromethylthio group is expected to impart a high degree of hydrophobicity and thermal stability, making polyimides containing this moiety attractive for applications in microelectronics and aerospace.

A hypothetical diamine monomer, 2,6-bis(4-aminophenyl)-4-(trifluoromethylthio)pyridine, is proposed here as a building block for such advanced polyimides.

Data Presentation: Predicted Properties of a Novel Polyimide

The following table summarizes the predicted properties of a polyimide synthesized from the hypothetical diamine monomer and a common dianhydride, based on data from analogous fluorinated polyimides.

| Property | Predicted Value | Rationale for Prediction |

| Glass Transition Temp. (Tg) | > 250 °C | The rigid pyridine core and the bulky trifluoromethylthio group are expected to restrict chain motion, leading to a high Tg. |

| 5% Weight Loss Temp. (TGA) | > 500 °C in N2 | The strong C-S and C-F bonds contribute to high thermal stability. |

| Dielectric Constant (1 MHz) | < 2.8 | The fluorine content from the -SCF3 group lowers the polarizability of the polymer chains, resulting in a low dielectric constant. |

| Water Absorption | < 0.5% | The hydrophobic nature of the trifluoromethylthio group is anticipated to significantly reduce water uptake. |

| Solubility | Soluble in aprotic polar solvents (e.g., NMP) | The introduction of the bulky and asymmetric -SCF3 group can disrupt chain packing, leading to improved solubility compared to non-fluorinated analogs. |

Experimental Protocol: Synthesis of a Polyimide Containing a Trifluoromethylthio-Pyridine Moiety

This protocol is adapted from established procedures for the synthesis of polyimides from fluorinated diamines.

Materials:

-

2,6-bis(4-aminophenyl)-4-(trifluoromethylthio)pyridine (hypothetical monomer)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Nitrogen gas (high purity)

Procedure:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous NMP to create a 15% (w/v) solution.

-

Once the diamine has completely dissolved, add an equimolar amount of 6FDA in one portion.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.

-

Continue stirring at room temperature for 1 hour, then heat the mixture to 120 °C for 4 hours.

-

After cooling to room temperature, precipitate the polyimide by slowly pouring the solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 24 hours.

-

Visualization: Polyimide Synthesis Workflow

Caption: Workflow for the two-step synthesis of a polyimide.

Section 2: Application in Metal-Organic Frameworks (MOFs)

The pyridine nitrogen atom is an excellent coordination site for metal ions, making pyridine-based ligands widely used in the construction of MOFs.[3] The introduction of a trifluoromethylthio group at the 4-position of a pyridine-based ligand can influence the electronic properties of the framework, potentially enhancing its catalytic activity or tuning its selective gas adsorption properties. A hypothetical tritopic ligand, 1,3,5-tris(4-(4-(trifluoromethylthio)pyridyl))benzene, is proposed for the synthesis of novel MOFs.

Data Presentation: Potential Properties of a MOF with a Trifluoromethylthio-Pyridine Ligand

| Property | Predicted Characteristic | Rationale for Prediction |

| Porosity | Potentially high surface area with tunable pore size | The rigid, tritopic nature of the ligand is conducive to the formation of porous, three-dimensional networks. |

| Catalytic Activity | Potentially enhanced for Lewis acid-catalyzed reactions | The electron-withdrawing -SCF3 group can modulate the electron density of the pyridine nitrogen, which in turn can affect the Lewis acidity of the coordinated metal centers. |

| Selective Gas Adsorption | Potential for selective adsorption of small gas molecules | The fluorine atoms of the trifluoromethylthio groups lining the pores could create specific binding sites for certain gases, enhancing selectivity. |

| Hydrophobicity | Increased hydrophobicity of the framework | The trifluoromethylthio groups would impart a hydrophobic character to the pores, which could be advantageous for applications in humid environments or for the separation of nonpolar molecules. |

Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol is a general procedure for the solvothermal synthesis of MOFs using pyridine-based ligands.

Materials:

-

1,3,5-tris(4-(4-(trifluoromethylthio)pyridyl))benzene (hypothetical ligand)

-

Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Reaction Setup:

-

In a 20 mL scintillation vial, dissolve the ligand and Zn(NO3)2·6H2O in a 1:1 mixture of DMF and ethanol. The molar ratio of ligand to metal salt is typically in the range of 1:1 to 1:3.

-

Cap the vial tightly.

-

-

Solvothermal Synthesis:

-

Place the vial in a programmable oven.

-

Heat the oven to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool to room temperature over 12 hours.

-

Crystals of the MOF should form during this process.

-

-

Product Isolation and Activation:

-

Decant the mother liquor and wash the crystals with fresh DMF three times.

-

Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent within the pores.

-

Activate the MOF by heating the crystals under vacuum at 120 °C for 12 hours to remove the ethanol and any residual solvent from the pores.

-

Visualization: MOF Self-Assembly

Caption: Conceptual diagram of MOF self-assembly from ligands and metal ions.

References

Catalytic Methods for the Synthesis of 4-(Trifluoromethylthio)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the catalytic synthesis of 4-(Trifluoromethylthio)pyridine, a key building block in pharmaceutical and agrochemical research. The trifluoromethylthio (SCF3) group can significantly enhance the lipophilicity, metabolic stability, and biological activity of molecules. This guide focuses on a robust and efficient Sandmeyer-type trifluoromethylthiolation of 4-aminopyridine, providing a practical and scalable method for researchers.

Introduction

The introduction of the trifluoromethylthio (SCF3) moiety into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. The unique electronic properties and high lipophilicity of the SCF3 group can profoundly influence the pharmacokinetic and pharmacodynamic profile of drug candidates. This compound, in particular, serves as a valuable synthon for the development of novel therapeutics and agrochemicals. This application note details a reliable catalytic method for its synthesis, enabling researchers to access this important compound with high efficiency.

Catalytic Method: Sandmeyer-Type Trifluoromethylthiolation

A highly effective method for the synthesis of this compound is the Sandmeyer-type reaction starting from 4-aminopyridine. This copper-catalyzed process involves the diazotization of the amino group followed by reaction with a trifluoromethylthiolating agent. This method is advantageous due to its mild reaction conditions, broad functional group tolerance, and the use of a readily available starting material. Aromatic and heteroaromatic diazonium salts can be efficiently converted into the corresponding trifluoromethylthioethers by reacting with a suitable trifluoromethylthiolating agent in the presence of a copper catalyst.[1][2]

Reaction Scheme

Caption: General workflow for the Sandmeyer-type synthesis.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the Sandmeyer-type trifluoromethylthiolation of 4-aminopyridine.

| Parameter | Value | Reference |

| Starting Material | 4-Aminopyridine | [1][2] |

| Trifluoromethylthiolating Agent | Tetramethylammonium trifluoromethanethiolate (Me4NSCF3) | [1][2] |

| Catalyst | Copper(I) thiocyanate (CuSCN) | [1][2] |

| Solvent | Acetonitrile (MeCN) | [1][2] |

| Diazotizing Agent | tert-Butyl nitrite (tBuONO) | [1][2] |

| Temperature | Room Temperature | [1][2] |

| Reaction Time | 1 hour | [1][2] |

| Typical Yield | Moderate to Excellent | [1][2] |

Experimental Protocol

This protocol is adapted from the general procedure for the Sandmeyer-type trifluoromethylthiolation of (hetero)aromatic amines.[1][2]

Materials

-

4-Aminopyridine

-

tert-Butyl nitrite (tBuONO)

-

Tetramethylammonium trifluoromethanethiolate (Me4NSCF3)

-

Copper(I) thiocyanate (CuSCN)

-

Acetonitrile (MeCN), anhydrous

-

Schlenk flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure

Caption: Step-by-step experimental workflow.

Step-by-Step Instructions:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 mmol, 1.0 equiv), tetramethylammonium trifluoromethanethiolate (Me4NSCF3) (1.2 mmol, 1.2 equiv), and copper(I) thiocyanate (CuSCN) (0.1 mmol, 0.1 equiv).

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.

-

Initiation: To the stirred suspension, add tert-butyl nitrite (tBuONO) (1.2 mmol, 1.2 equiv) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Logical Relationship of Reaction Components

Caption: Roles of the key reaction components.

Conclusion

The Sandmeyer-type trifluoromethylthiolation of 4-aminopyridine offers a straightforward and efficient route to this compound. The mild reaction conditions and the use of a catalytic amount of copper make this method highly attractive for both small-scale and large-scale synthesis. This protocol provides a solid foundation for researchers to access this valuable building block for further applications in drug discovery and materials science.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(Trifluoromethylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed scale-up synthesis of 4-(Trifluoromethylthio)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct scale-up procedures in published literature, this protocol is based on analogous, well-established methods for the trifluoromethylthiolation of aryl halides. The proposed two-step synthesis involves the preparation of a copper(I) trifluoromethylthiolate reagent, followed by its reaction with a 4-halopyridine. This application note includes detailed experimental procedures, tabulated data for key parameters, and process diagrams to ensure clarity and reproducibility for researchers in a laboratory setting.

Introduction

The introduction of a trifluoromethylthio (-SCF3) group into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound, in particular, is a valuable synthon for the synthesis of a range of biologically active molecules. This document outlines a practical and scalable synthetic route to this important intermediate.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated below. The first step involves the preparation of a copper(I) trifluoromethylthiolate complex, which serves as the key trifluoromethylthiolating agent. The second step is the nucleophilic aromatic substitution reaction of this complex with a suitable 4-halopyridine to yield the desired product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Preparation of (bpy)CuSCF3 Reagent (Gram-Scale)

This protocol is adapted from a reported gram-scale synthesis of a stable and effective trifluoromethylthiolating reagent.[1]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Copper(I) Iodide (CuI) | 190.45 | 19.05 g | 0.10 |

| Hexamethyldisilathiane ((TMS)2S) | 178.49 | 17.85 g | 0.10 |

| Trifluoromethyltrimethylsilane (TMSCF3) | 142.22 | 14.22 g | 0.10 |

| 2,2'-Bipyridine (bpy) | 156.18 | 15.62 g | 0.10 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Copper(I) Iodide (19.05 g, 0.10 mol) and 2,2'-Bipyridine (15.62 g, 0.10 mol).

-

Add anhydrous N,N-Dimethylformamide (200 mL) to the flask.

-

Stir the mixture at room temperature under a nitrogen atmosphere until a homogeneous solution is formed.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add Hexamethyldisilathiane (17.85 g, 0.10 mol) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add Trifluoromethyltrimethylsilane (14.22 g, 0.10 mol) dropwise over 30 minutes, again keeping the temperature below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

The resulting precipitate of (bpy)CuSCF3 can be isolated by filtration, washed with cold DMF and then diethyl ether, and dried under vacuum.

Expected Yield: ~80-90%

Step 2: Synthesis of this compound

This is a proposed protocol based on the copper-mediated trifluoromethylthiolation of aryl halides.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Iodopyridine | 204.99 | 20.50 g | 0.10 |

| (bpy)CuSCF3 | (Varies) | (as prepared above) | ~0.10 |

| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Iodopyridine (20.50 g, 0.10 mol) and the freshly prepared (bpy)CuSCF3 reagent.

-

Add anhydrous N,N-Dimethylformamide (250 mL) to the flask.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 1 L of water and extract with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (2 x 150 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Expected Yield: 60-80% (based on analogous reactions)

Process Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis of this compound.

Safety Considerations

-

Trifluoromethylating agents: Handle with care in a well-ventilated fume hood. These reagents can be toxic.

-

Solvents: DMF is a skin and respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Heating: Use a heating mantle with a temperature controller and ensure the reaction is monitored.

-

Pressure: The reaction is not expected to generate significant pressure, but it should be conducted in glassware rated for the reaction temperature.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the scale-up synthesis of this compound. The outlined two-step procedure, involving the preparation of a stable copper-based trifluoromethylthiolating reagent followed by its reaction with a 4-halopyridine, represents a viable and scalable approach for obtaining this important synthetic intermediate. Researchers are encouraged to perform small-scale optimization experiments before proceeding to a larger scale.

References

Application Notes and Protocols for the Functionalization of Heterocycles with 4-(Trifluoromethylthio)pyridine